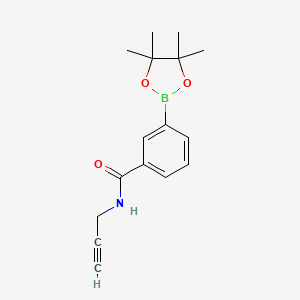

N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound used in various research and development activities .

Molecular Structure Analysis

The molecular formula of this compound is C16H20BNO3 . The InChI code is 1S/C16H20BNO3/c1-6-10-18-14(19)12-8-7-9-13(11-12)17-20-15(2,3)16(4,5)21-17/h1,7-9,11H,10H2,2-5H3,(H,18,19) . The Canonical SMILES representation is B1(OC(C(O1)©C)©C)C2=CC(=CC=C2)C(=O)NCC#C .Physical And Chemical Properties Analysis

The molecular weight of this compound is 285.1 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass is 285.1536237 g/mol . The topological polar surface area is 47.6 Ų . The heavy atom count is 21 .Applications De Recherche Scientifique

Boric Acid Ester Intermediates and Crystallographic Analysis

N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and similar compounds have been identified as boric acid ester intermediates with benzene rings. Research by Huang et al. (2021) focused on the synthesis of such compounds through a three-step substitution reaction. The structure of these compounds was verified through FTIR, NMR spectroscopy, and mass spectrometry, and X-ray diffraction was used for crystallographic and conformational analyses. The study also employed density functional theory (DFT) to calculate the molecular structures and compare them with X-ray diffraction values, thus providing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Microwave-Assisted Synthesis and Cross-Coupling Reactions

Another study by Rheault et al. (2009) explored the microwave-assisted synthesis of N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles. This process was followed by Suzuki–Miyaura cross-coupling with heteroaryl halides, leading to a variety of heteroaryl-substituted benzimidazoles. This research provides valuable information on the efficient synthesis of such compounds using modern techniques (Rheault et al., 2009).

Application in Biological Systems

The application of these compounds in biological systems was investigated by Wang and Franz (2018), who studied a prodrug version of a metal chelator, where a boronate group is used to prevent metal chelation until it reacts with hydrogen peroxide. This study highlighted the potential of such compounds in targeting iron sequestration in cells under oxidative stress, thus demonstrating their biological and medicinal significance (Wang & Franz, 2018).

Real Sample and Zebrafish Imaging

Tian et al. (2017) developed a novel near-infrared fluorescence off-on probe based on arylboronate, which was used for benzoyl peroxide detection in real samples and fluorescence imaging in living cells and zebrafish. This study illustrates the application of such compounds in the development of probes for detecting specific substances in various environments, including biological systems (Tian et al., 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-prop-2-ynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO3/c1-6-10-18-14(19)12-8-7-9-13(11-12)17-20-15(2,3)16(4,5)21-17/h1,7-9,11H,10H2,2-5H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJVNRNPHMBKSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

CAS RN |

1357387-28-0 |

Source

|

| Record name | N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1443785.png)

![ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B1443787.png)

![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)

![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride](/img/structure/B1443806.png)

![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)